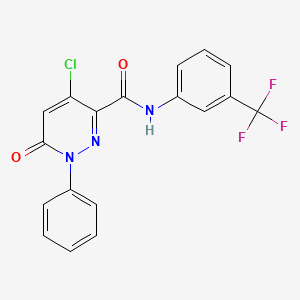
4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide
Overview
Description
4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C18H11ClF3N3O2 and its molecular weight is 393.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide, with the CAS number 339031-75-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C18H11ClF3N3O2, with a molecular weight of approximately 393.75 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- LogP : 3.48
- Melting Point : Not available
- Boiling Point : Not available
These properties suggest a moderate lipophilicity, which may influence its biological activity and absorption in biological systems .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer effects. The presence of the trifluoromethyl group is particularly noteworthy due to its electron-withdrawing properties, which can enhance the compound's interaction with biological targets.
Enzyme Inhibition
Studies on similar compounds have shown that they can inhibit key enzymes involved in inflammatory processes and cancer progression:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory activity.
- Cholinesterases : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .
Case Study 1: Inhibition of Cholinesterases
In vitro studies have demonstrated that derivatives of pyridazinecarboxamide can exhibit dual inhibition against AChE and BChE. For example, certain derivatives showed IC50 values of approximately 10.4 μM for AChE and 7.7 μM for BChE, indicating significant potential for treating cognitive disorders .
Case Study 2: Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of related compounds through their inhibition of COX enzymes. Compounds with similar structures have been shown to reduce inflammation markers in cell lines exposed to inflammatory stimuli .
Summary of Biological Activities
Properties
IUPAC Name |
4-chloro-6-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-14-10-15(26)25(13-7-2-1-3-8-13)24-16(14)17(27)23-12-6-4-5-11(9-12)18(20,21)22/h1-10H,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFMSSHNKHQMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















